Cas no 1898330-88-5 (2-(4-bromo-3-methylphenyl)-2-oxoacetic acid)

2-(4-Bromo-3-methylphenyl)-2-oxoacetic acid is a brominated aromatic keto acid with a molecular formula of C9H7BrO3. This compound features a reactive oxoacetic acid moiety attached to a 4-bromo-3-methylphenyl group, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in pharmaceutical and agrochemical research, particularly in the development of active ingredients and fine chemicals. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methyl group offers additional steric and electronic modulation. High purity and stability under controlled conditions further contribute to its reliability in synthetic workflows.
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid structure
1898330-88-5 structure
Product name:2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
CAS No:1898330-88-5
MF:C9H7BrO3
Molecular Weight:243.054082155228
CID:6110332
PubChem ID:117358977

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
    • 1898330-88-5
    • EN300-1923173
    • インチ: 1S/C9H7BrO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
    • InChIKey: KJEYVHCJQZAQIC-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(=C(C=1)C)Br)(=O)C(=O)O

計算された属性

  • 精确分子量: 241.95786g/mol
  • 同位素质量: 241.95786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 54.4Ų

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1923173-5.0g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
5g
$2650.0 2023-05-31
Enamine
EN300-1923173-10g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
10g
$3929.0 2023-09-17
Enamine
EN300-1923173-5g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
5g
$2650.0 2023-09-17
Enamine
EN300-1923173-10.0g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
10g
$3929.0 2023-05-31
Enamine
EN300-1923173-0.05g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
0.05g
$768.0 2023-09-17
Enamine
EN300-1923173-0.5g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
0.5g
$877.0 2023-09-17
Enamine
EN300-1923173-1.0g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
1g
$914.0 2023-05-31
Enamine
EN300-1923173-0.25g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
0.25g
$840.0 2023-09-17
Enamine
EN300-1923173-0.1g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
0.1g
$804.0 2023-09-17
Enamine
EN300-1923173-2.5g
2-(4-bromo-3-methylphenyl)-2-oxoacetic acid
1898330-88-5
2.5g
$1791.0 2023-09-17

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid 関連文献

2-(4-bromo-3-methylphenyl)-2-oxoacetic acidに関する追加情報

2-(4-Bromo-3-Methylphenyl)-2-Oxoacetic Acid: A Comprehensive Overview

2-(4-Bromo-3-Methylphenyl)-2-Oxoacetic Acid, also known by its CAS number 1898330-88-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of aromatic acids, characterized by its unique structure that combines a brominated aromatic ring with a ketone group. The presence of the bromine atom at the para position and a methyl group at the meta position on the phenyl ring introduces distinct electronic and steric effects, making this compound a valuable substrate for various chemical transformations and biological studies.

The synthesis of 2-(4-Bromo-3-Methylphenyl)-2-Oxoacetic Acid typically involves multi-step reactions, often starting from substituted benzaldehyde derivatives. The introduction of the bromine atom is achieved through electrophilic substitution reactions, while the methyl group is introduced via alkylation or acylation processes. The final step involves oxidation to form the ketone group, resulting in the desired product. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting various therapeutic areas.

Recent studies have highlighted the potential of 2-(4-Bromo-3-Methylphenyl)-2-Oxoacetic Acid in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, derivatives of this compound have shown promising activity against several cancer cell lines, suggesting its potential as a lead compound in oncology drug development.

In addition to its pharmacological applications, this compound has also been utilized in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing new materials for catalysis and sensing applications. Recent advancements in green chemistry have further emphasized the importance of this compound as an environmentally friendly alternative to traditional reagents.

The physical properties of 2-(4-Bromo-3-Methylphenyl)-2-Oxoacetic Acid are well-documented. It exists as a crystalline solid with a melting point of approximately 160°C and a solubility profile that makes it suitable for various organic solvents. Its UV-Vis spectrum reveals strong absorption bands corresponding to the aromatic and conjugated ketone systems, which are critical for its photochemical reactivity.

From an analytical standpoint, this compound can be readily characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stability under different conditions. Such analyses are essential for ensuring consistent quality during large-scale production and formulation processes.

In conclusion, 2-(4-Bromo-3-Methylphenyl)-2-Oxoacetic Acid stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological applications, underscore its importance in contemporary research and development efforts.

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